(R)-2-(Tetrahydrofuran-2-yl)ethanol (R)-2-(Tetrahydrofuran-2-yl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17601687
InChI: InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

(R)-2-(Tetrahydrofuran-2-yl)ethanol

CAS No.:

Cat. No.: VC17601687

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(Tetrahydrofuran-2-yl)ethanol -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 2-[(2R)-oxolan-2-yl]ethanol
Standard InChI InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2/t6-/m1/s1
Standard InChI Key FCAJYRVEBULFKS-ZCFIWIBFSA-N
Isomeric SMILES C1C[C@@H](OC1)CCO
Canonical SMILES C1CC(OC1)CCO

Introduction

Chemical Structure and Stereochemical Features

Molecular Configuration

(R)-2-(Tetrahydrofuran-2-yl)ethanol features a tetrahydrofuran (THF) ring substituted with a hydroxymethyl group at the 2-position. The THF ring adopts a puckered conformation, with the hydroxyl group extending from the chiral center at the C2 position. The (R)-enantiomer is distinguished by its specific spatial arrangement, which influences its interactions in asymmetric synthesis and molecular recognition processes .

The compound’s IUPAC name, [(2R)-oxolan-2-yl]methanol, underscores its stereochemical specificity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the hydroxymethyl group, which minimizes steric hindrance and stabilizes the molecule through intramolecular hydrogen bonding .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in laboratory and industrial settings:

PropertyValue
CAS Number22415-59-4
Molecular Weight102.132 g/mol
Density1.038 g/cm³
Boiling Point176.8°C at 760 mmHg
Flash Point83.9°C
Melting PointNot Available

These properties derive from its polar hydroxyl group and nonpolar tetrahydrofuran ring, enabling miscibility with both aqueous and organic solvents . The density of 1.038 g/cm³ suggests a compact molecular packing, while the relatively high boiling point reflects strong intermolecular hydrogen bonding.

Applications in Chemical Research

Solvent and Reaction Medium

The compound’s dual solubility profile makes it a versatile solvent for reactions requiring polar aprotic conditions. For example, its use in oxidation reactions involving hydrogen peroxide has been documented for sulfur-containing substrates, where it enhances reaction rates while minimizing side reactions .

Chiral Building Block

(R)-2-(Tetrahydrofuran-2-yl)ethanol serves as a precursor in synthesizing enantiomerically pure pharmaceuticals and agrochemicals. Its hydroxyl group can be acylated or alkylated to produce esters or ethers, which are intermediates in drug discovery pipelines . In a recent study, analogous alcohols were esterified with propargyloxyacetic acid to generate click chemistry-compatible substrates for enzymatic resolution .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator